molecular formula C10H10BrF3O B8456493 2-Bromobenzyl 3,3,3-trifluoropropyl ether

2-Bromobenzyl 3,3,3-trifluoropropyl ether

Cat. No. B8456493
M. Wt: 283.08 g/mol
InChI Key: SUYLYNLOCLSXRU-UHFFFAOYSA-N
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Patent
US07034015B2

Procedure details

The reaction and work up was conducted as described in the preparation of compound 415. Starting materials were NaH (60% in oil, 0.08 g, 2 mmol) in dry THF (10 mL), 3,3,3-trifluoropropan-1-ol (0.23 g, 2 mmol), 2-bromo-benzylbromide (0.50 g, 2 mmol) and tetrabutylammonium iodide (0.74 g, 0.2 mmol). The crude product was purified by flash chromatography using EtOAc/petroleum ether 1 : 35 as the eluent to afford the title compound as a pale yellow oil.
Name
compound 415
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.08 g
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0.74 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[CH2:4][O:5][CH2:6][CH2:7]OCCO.[H-].[Na+].[F:18][C:19]([F:24])([F:23])CCO.BrC1C=CC=CC=1CBr>C1COCC1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:18][C:19]([F:24])([F:23])[CH2:7][CH2:6][O:5][CH2:4][C:3]1[CH:12]=[CH:13][CH:14]=[CH:15][C:2]=1[Br:1] |f:1.2,6.7|

Inputs

Step One
Name
compound 415
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(COCCOCCO)C=CC=C1
Step Two
Name
Quantity
0.08 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.23 g
Type
reactant
Smiles
FC(CCO)(F)F
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=C(CBr)C=CC=C1
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0.74 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction and work
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(CCOCC1=C(C=CC=C1)Br)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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